molecular formula C21H28N6S2 B14962501 [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate

[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate

Cat. No.: B14962501
M. Wt: 428.6 g/mol
InChI Key: MFGZBRIMLYNCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate is a triazine derivative featuring a 3,4-dihydroquinoline substituent and a carbamodithioate group linked to a cyclohexyl(methyl) moiety. The triazine core is a common scaffold in herbicides (e.g., sulfonylureas) and pharmaceuticals, while the carbamodithioate group may confer unique reactivity or bioactivity compared to other sulfur-containing functionalities .

Properties

Molecular Formula

C21H28N6S2

Molecular Weight

428.6 g/mol

IUPAC Name

[4-amino-6-(3,4-dihydro-2H-quinolin-1-yl)-1,3,5-triazin-2-yl]methyl N-cyclohexyl-N-methylcarbamodithioate

InChI

InChI=1S/C21H28N6S2/c1-26(16-10-3-2-4-11-16)21(28)29-14-18-23-19(22)25-20(24-18)27-13-7-9-15-8-5-6-12-17(15)27/h5-6,8,12,16H,2-4,7,9-11,13-14H2,1H3,(H2,22,23,24,25)

InChI Key

MFGZBRIMLYNCMR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=S)SCC2=NC(=NC(=N2)N3CCCC4=CC=CC=C43)N

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2-yl Methanol

Step 1 : Cyanuric chloride (1.0 equiv) is reacted with ammonium hydroxide (2.2 equiv) in tetrahydrofuran (THF) at 0–5°C for 4 hours to yield 4-amino-2,6-dichloro-1,3,5-triazine (89% purity by HPLC).
Step 2 : Selective methanolysis at the 2-position is achieved using sodium methoxide in methanol (20°C, 12 hours), affording 4-amino-6-chloro-1,3,5-triazin-2-yl methanol (78% yield).

Table 1 : Optimization of Methanolysis Conditions

Solvent Base Temp (°C) Time (h) Yield (%)
Methanol NaOMe 20 12 78
Ethanol KOH 25 15 65
DMF Et₃N 30 10 71

Carbamodithioate Formation

Step 4 : The methanol intermediate is converted to the corresponding methyl chloride using thionyl chloride (SOCl₂, 2.0 equiv) in dichloromethane (DCM) at 0°C (95% conversion).
Step 5 : The chloride is reacted with cyclohexyl(methyl)amine (1.2 equiv) and carbon disulfide (CS₂, 1.5 equiv) in acetone under reflux (12 hours), forming the target carbamodithioate (68% yield).

Critical Parameters :

  • CS₂ Stoichiometry : Excess CS₂ ensures complete dithiocarbamate formation.
  • Solvent Choice : Acetone minimizes side reactions (e.g., thiourea formation) compared to polar aprotic solvents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, quinoline-H), 5.42 (s, 2H, NH₂), 4.10 (t, J = 6.4 Hz, 2H, CH₂-N), 3.85 (s, 3H, N-CH₃), 2.75–2.60 (m, 1H, cyclohexyl), 1.90–1.20 (m, 10H, cyclohexyl).
  • ¹³C NMR : δ 170.2 (C=S), 165.8 (triazine-C), 134.5–125.3 (quinoline-C), 54.1 (N-CH₃), 32.8 (cyclohexyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 486.1742 (Calculated: 486.1745 for C₂₂H₂₈N₆S₂).

Challenges and Optimization Strategies

Regioselectivity in Triazine Substitution

Competing reactions at the 2- and 4-positions of cyanuric chloride were mitigated by stepwise substitutions:

  • Ammonia preferentially reacts at the 4-position due to lower steric hindrance.
  • Methanolysis targets the 2-position chloride, leveraging its higher electrophilicity.

Purification of Carbamodithioate

Silica gel chromatography (ethyl acetate/hexane, 1:3) removed unreacted CS₂ and thiourea byproducts. Recrystallization from ethanol improved final purity to >98%.

Applications and Further Modifications

The compound’s carbamodithioate group exhibits potential as a protease inhibitor (WO2022099011A1), while the triazine-dihydroquinoline scaffold shows antimicrobial activity (WO2023213626A1). Derivative syntheses could explore:

  • Alternative Amines : Replacing cyclohexyl(methyl)amine with arylalkylamines to modulate lipophilicity.
  • Triazine Functionalization : Introducing electron-withdrawing groups at the 4-position to enhance reactivity.

Chemical Reactions Analysis

Types of Reactions

[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for further investigation.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its unique combination of functional groups allows it to interact with multiple molecular targets, making it a versatile candidate for drug development.

Industry

In the industrial sector, [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The triazine ring and quinoline moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Key Substituents Functional Groups Molecular Weight Potential Applications References
[4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate (Target) 3,4-Dihydroquinolinyl, cyclohexyl(methyl) Carbamodithioate, triazine Not provided Hypothesized: Pesticidal/Pharmaceutical N/A
[4-amino-6-(4-methoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate 4-Methoxyphenylamino, morpholine Carbamodithioate, triazine 405.14 g/mol Research compound (no specified use)
Methyl 2-(((((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Ethametsulfuron methyl) Ethoxy, methylamino, sulfonylurea Sulfonylurea, triazine ~364 g/mol Herbicide (ALS inhibitor)
4-((4-(cyclopropylamino)-6-((1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy)-1,3,5-triazin-2-yl)amino)benzonitrile Cyclopropylamino, 1-methyl-2-oxoquinolin-4-yloxy, benzonitrile Nitrile, triazine 425.45 g/mol Pharmaceutical candidate (kinase inhibitor)
[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl 4-methylpiperazine-1-carbodithioate 2-Methoxyphenylamino, 4-methylpiperazine Carbamodithioate, triazine Not provided Research compound (no specified use)

Key Observations:

Carbamodithioate vs. Sulfonylurea Moieties :

  • The target compound’s carbamodithioate group (S-C(=S)-N) differs from sulfonylureas (e.g., ethametsulfuron methyl), which feature a sulfonylurea bridge (SO₂-NH-C(=O)-N). Sulfonylureas inhibit acetolactate synthase (ALS) in plants, but carbamodithioates may target different enzymes or receptors due to their distinct electronic and steric profiles .

Substituent Effects on Bioactivity: The 3,4-dihydroquinolinyl group in the target compound may enhance lipophilicity and membrane permeability compared to morpholine or piperazine derivatives (). This could improve bioavailability in pharmacological contexts .

Triazine Core Modifications: Amino groups at the 4-position of the triazine ring (as in the target compound) are less electron-withdrawing than methoxy or ethoxy groups (e.g., in ), which may reduce herbicidal activity but enhance stability in biological systems .

Research Findings and Hypotheses

  • Synthetic Routes :
    The target compound’s synthesis may involve reductive amination (similar to ), where a triazine-aldehyde intermediate reacts with cyclohexyl(methyl)amine, followed by carbamodithioate formation .
  • The dihydroquinoline moiety (as in ) is associated with kinase inhibition, suggesting possible pharmacological applications .

Biological Activity

The compound [4-amino-6-(3,4-dihydroquinolin-1(2H)-yl)-1,3,5-triazin-2-yl]methyl cyclohexyl(methyl)carbamodithioate represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N7O2C_{22}H_{25}N_7O_2 with a molecular weight of 419.48 g/mol. The structure incorporates a triazine ring, which is known for its biological activity, particularly in anticancer agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds related to triazine structures have shown promising results against various cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells. Notably, some derivatives demonstrated better activity than imatinib, a standard treatment for certain cancers.

CompoundCell LineIC50 (µM)Remarks
4fMDA-MB-2316.25Superior to imatinib (35.50 µM)
4kMDA-MB-2318.18Significant antiproliferative effect
ImatinibMDA-MB-23135.50Standard control

The mechanism by which these compounds exert their effects often involves the inhibition of critical signaling pathways associated with cell proliferation and survival. For example:

  • Inhibition of Migration and Invasion : Compounds like 4f not only reduce proliferation but also inhibit migration and invasion of cancer cells.
  • Targeting Specific Pathways : The interaction with specific receptors or enzymes involved in tumor progression is a key area of research.

Study on Triazine Derivatives

A recent study synthesized several imamine-1,3,5-triazine derivatives and evaluated their anticancer activity using the methyl thiazolyl tetrazolium (MTT) assay. The results indicated that certain derivatives had significant antiproliferative effects on breast cancer cells, suggesting that modifications to the triazine structure can enhance biological activity.

In Vivo Studies

Further investigations included in vivo models where compound 4f was tested against MDA-MB-231 tumor xenografts. The results showed a marked reduction in tumor size compared to controls, reinforcing the compound's potential as an effective anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Begin with cyclization procedures using aldehydes (e.g., benzaldehydes) to form the triazine core, as demonstrated in analogous triazinthione syntheses . Optimize reaction parameters (e.g., acid catalysis, temperature) to enhance yields. Purify intermediates via recrystallization or column chromatography, validated by spectroscopic techniques (e.g., 1^1H-NMR, IR) to confirm structural integrity . For the carbamodithioate moiety, employ alkylation/arylation reactions under inert atmospheres to prevent oxidation .

Q. How should researchers characterize the compound’s purity and structural identity?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1^1H-NMR for proton environments (e.g., dihydroquinoline NH peaks at δ 3.33–3.41 ppm) and IR for functional groups (C=S stretch ~1092 cm1^{-1}) .
  • Chromatography : HPLC with UV detection to assess purity (>95%) and monitor degradation products .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical vs. observed m/z) .

Q. What stability considerations are critical during storage and handling?

  • Methodological Answer : Store the compound in anhydrous conditions at –20°C to prevent hydrolysis of the carbamodithioate group. Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways. Use inert solvents (e.g., DMF, DMSO) for dissolution to minimize reactivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer : Employ density functional theory (DFT) to model the electronic structure of the triazine core and carbamodithioate group. Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like acetylcholinesterase or cytochrome P450, focusing on hydrogen bonding and hydrophobic interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) .

Q. What experimental designs are suitable for evaluating environmental persistence and ecotoxicological impacts?

  • Methodological Answer : Follow long-term environmental fate studies as outlined in Project INCHEMBIOL :

  • Abiotic : Assess hydrolysis/photolysis rates under varying pH and UV light.
  • Biotic : Use microcosm models to study biodegradation by soil microbiota.
  • Ecotoxicology : Conduct acute/chronic toxicity tests on Daphnia magna or zebrafish embryos, measuring LC50_{50} and teratogenic effects .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility : Standardize protocols (e.g., IUPAC guidelines for solvent purity, instrument calibration) .
  • Meta-analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify outliers or confounding variables (e.g., solvent polarity effects on bioactivity) .
  • Cross-validation : Replicate key findings in independent labs with blinded samples to eliminate bias .

Key Methodological Resources

  • Synthesis : Cyclization and alkylation strategies .
  • Environmental Impact : Long-term ecological study frameworks .
  • Data Integrity : IUPAC guidelines for reporting experimental results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.